molecular formula C26H38N2O6S2 B11514859 N,N'-bis(3-butoxyphenyl)-2,2-bis(ethylsulfonyl)ethene-1,1-diamine

N,N'-bis(3-butoxyphenyl)-2,2-bis(ethylsulfonyl)ethene-1,1-diamine

Cat. No.: B11514859
M. Wt: 538.7 g/mol
InChI Key: PUUMUNRVBBHRHQ-UHFFFAOYSA-N
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Description

“N,N’-bis(3-butoxyphenyl)-2,2-bis(ethylsulfonyl)ethene-1,1-diamine” is an organic compound that belongs to the class of diamines. These compounds are characterized by the presence of two amine groups attached to an ethene backbone. The compound also features butoxyphenyl and ethylsulfonyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N,N’-bis(3-butoxyphenyl)-2,2-bis(ethylsulfonyl)ethene-1,1-diamine” typically involves multi-step organic reactions. One possible route could include:

    Formation of the Ethene Backbone: Starting with a suitable ethene precursor, such as ethene-1,1-diamine.

    Introduction of Butoxyphenyl Groups: Through a substitution reaction using 3-butoxyphenyl halides.

    Addition of Ethylsulfonyl Groups: Via sulfonylation reactions using ethylsulfonyl chlorides.

Industrial Production Methods

Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine or phenyl groups.

    Reduction: Reduction reactions could target the sulfonyl groups, converting them to sulfides.

    Substitution: The butoxyphenyl groups may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halides or alkylating agents can be employed under various conditions (e.g., acidic or basic).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or sulfides.

Scientific Research Applications

“N,N’-bis(3-butoxyphenyl)-2,2-bis(ethylsulfonyl)ethene-1,1-diamine” may have applications in various fields:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying enzyme activity.

    Medicine: Possible applications in drug development or as a therapeutic agent.

    Industry: Utilized in the production of polymers, coatings, or specialty chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The ethylsulfonyl groups could play a role in binding interactions, while the butoxyphenyl groups might influence the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(3-methoxyphenyl)-2,2-bis(ethylsulfonyl)ethene-1,1-diamine
  • N,N’-bis(3-ethoxyphenyl)-2,2-bis(ethylsulfonyl)ethene-1,1-diamine

Uniqueness

“N,N’-bis(3-butoxyphenyl)-2,2-bis(ethylsulfonyl)ethene-1,1-diamine” is unique due to the presence of butoxy groups, which may enhance its lipophilicity and alter its reactivity compared to methoxy or ethoxy analogs.

Properties

Molecular Formula

C26H38N2O6S2

Molecular Weight

538.7 g/mol

IUPAC Name

1-N,1-N'-bis(3-butoxyphenyl)-2,2-bis(ethylsulfonyl)ethene-1,1-diamine

InChI

InChI=1S/C26H38N2O6S2/c1-5-9-17-33-23-15-11-13-21(19-23)27-25(26(35(29,30)7-3)36(31,32)8-4)28-22-14-12-16-24(20-22)34-18-10-6-2/h11-16,19-20,27-28H,5-10,17-18H2,1-4H3

InChI Key

PUUMUNRVBBHRHQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)NC(=C(S(=O)(=O)CC)S(=O)(=O)CC)NC2=CC(=CC=C2)OCCCC

Origin of Product

United States

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